![molecular formula C13H12O2 B15172305 (1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one CAS No. 919299-05-1](/img/structure/B15172305.png)
(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one: is a complex organic compound characterized by its unique spirocyclic structure, which includes a phenyl group attached to an oxaspiro[2.5]octane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Phenyl-5-oxaspiro[2. Common synthetic routes include:
Knoevenagel Condensation: This involves the condensation of a suitable aldehyde with a malonate derivative in the presence of a base.
Cyclization Reactions: Cyclization of the resulting intermediate can be achieved using acidic or basic conditions to form the spirocyclic structure.
Chiral Resolution: To obtain the (1S)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods: Industrial production of this compound often involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides.
Cyclization: Cyclization reactions can be induced using acidic or basic conditions to form additional cyclic structures.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂).
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Amines, halides, and strong bases.
Cyclization: Acids (e.g., HCl), bases (e.g., NaOH), and Lewis acids (e.g., BF₃).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Alcohols, amines, and alkanes.
Substitution: Amides, ethers, and esters.
Cyclization: Additional spirocyclic compounds and fused ring systems.
Wissenschaftliche Forschungsanwendungen
(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, resulting in therapeutic effects or changes in chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one: can be compared with other similar compounds, such as:
2-Phenyl-1-oxaspiro[2.5]octane: Similar spirocyclic structure but lacks the enone functionality.
1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene-: Different substitution pattern and molecular weight.
Uniqueness: The presence of the enone group in this compound provides unique reactivity and potential biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
919299-05-1 |
|---|---|
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
(2S)-2-phenyl-5-oxaspiro[2.5]oct-7-en-4-one |
InChI |
InChI=1S/C13H12O2/c14-12-13(7-4-8-15-12)9-11(13)10-5-2-1-3-6-10/h1-7,11H,8-9H2/t11-,13?/m0/s1 |
InChI-Schlüssel |
QZWXVYSEUKNHIK-AMGKYWFPSA-N |
Isomerische SMILES |
C1C=CC2(C[C@H]2C3=CC=CC=C3)C(=O)O1 |
Kanonische SMILES |
C1C=CC2(CC2C3=CC=CC=C3)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


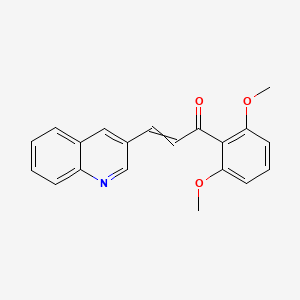
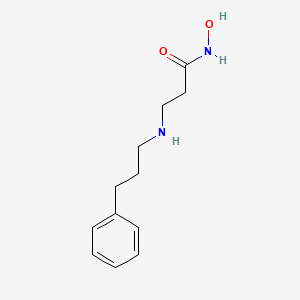
![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
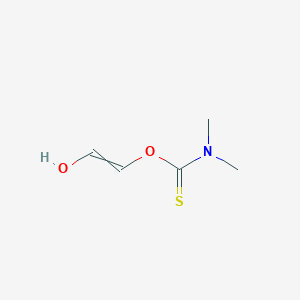
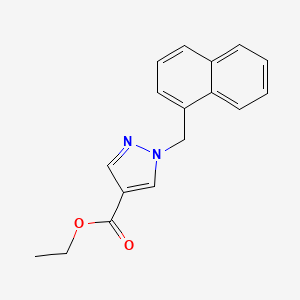
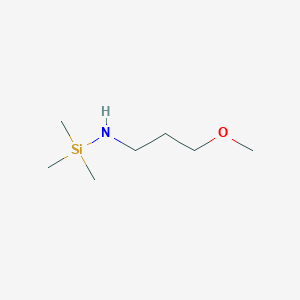
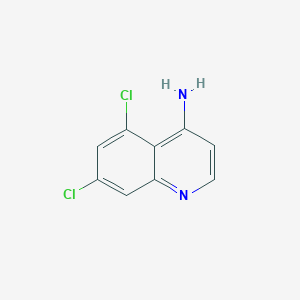
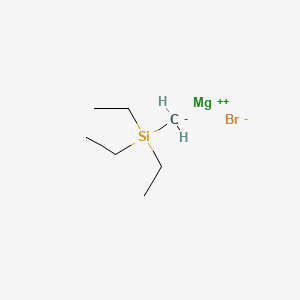
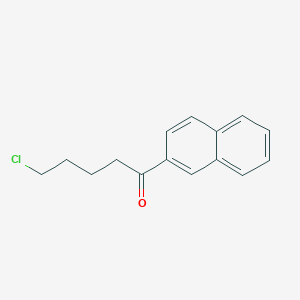
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
